![molecular formula C19H16FN3O2 B2841075 N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide CAS No. 1790199-40-4](/img/structure/B2841075.png)
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide, also known as DMFPY, is a chemical compound that has been extensively researched in the field of medicinal chemistry. DMFPY has shown promising results in various scientific studies, making it a potential candidate for the development of new drugs.
Scientific Research Applications
Inhibition of TNF-α Production
A series of N-pyridinyl(methyl)fluorobenzamides, related structurally to N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide, have been synthesized and evaluated for their ability to inhibit TNF-α production. Although showing moderate activity, they present a basis for further exploration in anti-inflammatory research (Collin et al., 1999).
HIV Integrase Inhibition
Research into N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides has highlighted their potent inhibition of the HIV-integrase-catalyzed strand transfer process, indicating a potential use of related compounds in antiviral therapy (Pace et al., 2007).
Cardiovascular Treatments
The metabolism and excretion pathways of YM758, an If channel inhibitor developed for treating stable angina and atrial fibrillation, have been extensively studied. This work provides insights into the compound's pharmacokinetics and its potential for treating cardiovascular conditions (Umehara et al., 2009).
Anti-inflammatory Applications
Studies have synthesized and evaluated benzamides and related compounds for their anti-inflammatory properties, with findings suggesting potential applications beyond their initial scope. These compounds, structurally related to N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide, exhibit potent activity in treating inflammation-induced conditions (Robert et al., 1994).
properties
IUPAC Name |
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-12-17(23-18(24)14-7-6-8-15(20)11-14)13(2)22-19(21-12)25-16-9-4-3-5-10-16/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHOYSIMVWVPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.